molecular formula C18H22N2O4 B4996647 Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate CAS No. 5933-17-5

Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate

Cat. No.: B4996647
CAS No.: 5933-17-5
M. Wt: 330.4 g/mol
InChI Key: DCPZERZZYXZADV-UHFFFAOYSA-N
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Description

Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate ester, followed by the introduction of the pyrrolidine ring through cyclization reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-2-24-18(23)13-6-8-14(9-7-13)20-16(21)12-15(17(20)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPZERZZYXZADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386972
Record name Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-17-5
Record name Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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